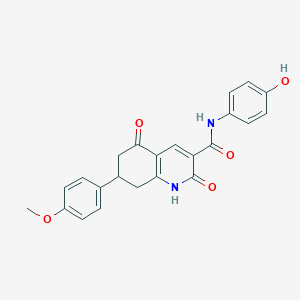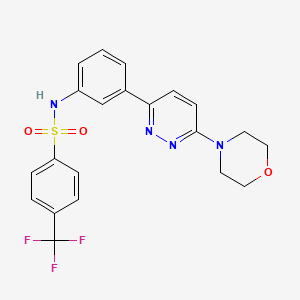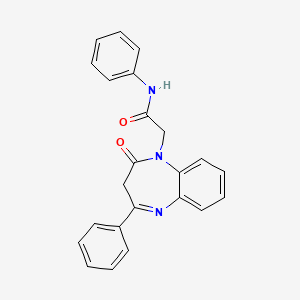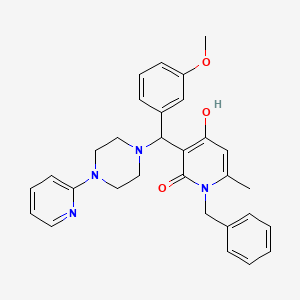
N-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with hydroxyphenyl and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aniline derivatives with cyclic ketones, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. Advanced techniques such as automated synthesis and high-throughput screening can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the quinoline core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of N-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The quinoline core may also play a role in binding to DNA or proteins, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with a wide range of applications in medicine and industry.
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with additional functional groups.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H20N2O5 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H20N2O5/c1-30-17-8-2-13(3-9-17)14-10-20-18(21(27)11-14)12-19(23(29)25-20)22(28)24-15-4-6-16(26)7-5-15/h2-9,12,14,26H,10-11H2,1H3,(H,24,28)(H,25,29) |
InChI-Schlüssel |
YWQNTMYAHVJFLH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)NC4=CC=C(C=C4)O)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14972739.png)

![5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B14972744.png)
![Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate](/img/structure/B14972757.png)

![N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B14972772.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14972786.png)
![N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B14972794.png)

![3-methyl-6-phenyl-N-(3-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972802.png)


![1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone](/img/structure/B14972809.png)

